2-(4-Chlorophenyl)acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGROHYLCZLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Chemical Context Within Acetamide Derivatives
2-(4-Chlorophenyl)acetamide, with the chemical formula C8H8ClNO, is classified as a halogenated acetamide (B32628) derivative. Its structure is characterized by a 4-chlorophenyl group attached to an acetamide backbone. This places it within the larger family of acetamides, which are organic compounds containing the acetamide functional group (CH3CONH-).
The presence of a chlorine atom on the phenyl ring and the specific arrangement of the acetamide group are key structural features. In its crystalline form, the acetamide group is significantly twisted out of the plane of the benzene (B151609) ring, with a dihedral angle of approximately 83.08 degrees. nih.gov This spatial arrangement influences how the molecules pack together in a solid state, which is stabilized by intermolecular hydrogen bonds. nih.gov
Key Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C8H8ClNO |
| Molecular Weight | 169.61 g/mol |
| Melting Point | 183-185 °C |
| IUPAC Name | This compound |
| CAS Number | 20101-92-2 |
This data is compiled from sources. nih.govsigmaaldrich.comoakwoodchemical.com
Research Significance of the 4 Chlorophenylacetamide Moiety
The 4-chlorophenylacetamide moiety, the core structure of 2-(4-Chlorophenyl)acetamide, is a valuable building block in various areas of chemical research. Its significance stems from the combination of the reactive acetamide (B32628) group and the substituted phenyl ring.
This structural motif is found in a variety of more complex molecules that have been synthesized and studied for their potential applications. For instance, the 4-chlorophenylacetamide structure has been incorporated into:
Thiazole derivatives: These compounds are investigated for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Quinazolinone-1,2,3-triazole-acetamide conjugates: These complex molecules have been synthesized and evaluated for their potential as enzyme inhibitors. nih.gov
Benzothiazolinone derivatives: The inclusion of the N-(4-chlorophenyl)acetamide moiety in these structures is part of research into new therapeutic agents. ontosight.ai
The versatility of the 4-chlorophenylacetamide scaffold allows for a wide range of chemical modifications, making it a valuable starting point for the development of new compounds with tailored properties.
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to model and predict the behavior of molecules. These calculations can reveal detailed information about a molecule's electronic properties and spatial arrangement.
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule is fundamental to its stability, reactivity, and interactions. Methods like Density Functional Theory (DFT) are employed to calculate various electronic properties. For instance, in studies of compounds structurally related to 2-(4-Chlorophenyl)acetamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine molecular geometry and vibrational frequencies. researchgate.net
Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability; a larger gap suggests higher stability. iucr.org For a related pyrazolylacetamide derivative, the calculated HOMO-LUMO energy gap was 5.0452 eV. iucr.org
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net These maps are valuable for predicting how a molecule might interact with biological targets, such as through hydrogen bonding or electrostatic interactions. researchgate.net
These computational analyses help in understanding the intrinsic properties of the molecule, which can inform the design of derivatives with enhanced activity.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For a molecule like this compound, rotation around single bonds allows it to adopt various shapes. The three-dimensional structure is crucial for its ability to bind to a biological target.
Experimental data from X-ray crystallography provides a solid-state conformation. For this compound, crystallographic studies have shown that the acetamide (B32628) group is significantly twisted relative to the benzene (B151609) plane, with a dihedral angle of 83.08°. researchgate.netnih.gov
Computational methods can explore the full range of possible conformations in different environments (e.g., in solution) and calculate their relative stabilities to create an energy landscape. nih.gov This helps identify the lowest-energy (most stable) conformations, which are often the most biologically relevant. For example, in a study of a related N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT was used to optimize the molecular structure and compare it with the experimental crystal structure. iucr.org
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a large biological molecule, typically a protein (receptor).
Prediction of Ligand-Target Interactions with Biological Macromolecules
Molecular docking is a method used to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and proposing potential binding modes.
Studies on various derivatives of this compound have utilized molecular docking to predict their interactions with different biological targets. For example, chloroacetamide derivatives have been docked into the active sites of bacterial DNA gyrase and Topoisomerase II to rationalize their antibacterial activity. eurjchem.com In another study, derivatives were evaluated as potential anticancer agents through docking, which helped identify compounds with good docking scores and better potency within the binding pocket of the target protein. researchgate.net The docking analysis is typically based on scoring functions that estimate the binding affinity (ΔG), often expressed in kcal/mol. researchgate.net
| Derivative Class | Biological Target | Docking Energy Range (kcal/mol) | Key Finding |
|---|---|---|---|
| Chloroacetamide Derivatives | Very Long Chain Fatty Acid condensing enzymes (VLCFAs) | -5.32 to -6.92 | Synthesized compounds showed good binding convergence with the target protein's active sites. researchgate.net |
| Quinazolinone Acetamides | Anticancer Target | Not Specified | Compounds 5 and 7 displayed good docking scores, indicating better anticancer potency. researchgate.net |
| Chloroacetamide Derivatives | Bacterial DNA Gyrase | Not Specified | Docking studies supported the observed antibacterial activity of the synthesized compounds. eurjchem.com |
Elucidation of Binding Mechanisms and Hotspot Identification
Beyond predicting binding poses, computational methods can elucidate the specific mechanisms of interaction. Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, showing how it behaves over time. nih.govresearchgate.net
MD simulations can:
Assess Stability: By calculating the root mean square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the docked pose is stable. researchgate.net A stable complex will show minimal deviation from its initial docked conformation.
Identify Key Interactions: MD simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net This helps in identifying "hotspots"—key amino acid residues in the binding site that are critical for ligand recognition and binding.
Refine Binding Poses: The dynamic nature of MD can refine the static poses obtained from docking, providing a more accurate representation of the binding mechanism. nih.gov
For example, MD simulations of protein-ligand complexes are used to understand binding pathways and optimize lead compounds in drug discovery. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing more potent and selective drugs.
SAR involves analyzing how changes in the chemical structure of a compound affect its biological activity. mdpi.com By synthesizing and testing a series of related compounds (analogs), researchers can identify which parts of the molecule (pharmacophores) are essential for its activity and which can be modified.
For phenylacetamide derivatives, SAR studies have revealed key insights:
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact activity. For instance, in one series of anticancer agents, compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy group. nih.gov In another series targeting SLACK potassium channels, a 4-chloro group was found to be essential for potent inhibition. mdpi.com
Modifications of the Acetamide Linker: Changes to the acetamide group can also influence activity. Studies on acetamide-sulfonamide conjugates showed that the nature of the group linked to the acetamide (e.g., phenyl-alkyl vs. fluoro-substituted biphenyl) could dramatically alter inhibitory activity against urease. mdpi.com
| Structural Modification | Compound Series | Impact on Biological Activity |
|---|---|---|
| Addition of a nitro group to the phenyl ring | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Increased cytotoxic effect against cancer cell lines. nih.gov |
| Presence of a 4-chloro group on the western phenyl ring | 2-Aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors | Essential for potent SLACK potassium channel inhibition. mdpi.com |
| Substitution at the 4-position of the phenyl ring | Aryl acetamide triazolopyridazines | 4-chloro and 4-alkynyl substitutions led to a ~25-fold increase in potency against Cryptosporidium. nih.gov |
QSAR takes SAR a step further by creating mathematical models that correlate the chemical structure with biological activity in a quantitative way. researchgate.net In a QSAR study, various physicochemical properties or theoretical molecular descriptors are calculated for a series of compounds. These descriptors are then used to build a statistical model, often a linear equation, that can predict the activity of new, untested compounds. nih.gov For example, a 2D-QSAR study was performed on isatin N-phenylacetamide based sulfonamides to create validated models for predicting inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov Such models are valuable tools for prioritizing the synthesis of new derivatives with potentially improved biological activity. researchgate.net
Correlation of Structural Features with Observed Biological Activity
The biological activity of this compound and its derivatives is intrinsically linked to its specific structural characteristics. The spatial arrangement of atoms and functional groups dictates the molecule's ability to interact with biological targets.
A key structural feature of this compound is the dihedral angle between the acetamide group and the benzene ring, which has been determined to be 83.08(1)°. nih.govresearchgate.net This significant twist means the acetamide group is nearly perpendicular to the plane of the chlorophenyl ring. This orientation can influence how the molecule fits into the binding site of a target protein. In the crystalline state, molecules of this compound are interconnected by N—H⋯O hydrogen bonds, forming layers. nih.govresearchgate.net These hydrogen bonding capabilities are crucial for molecular recognition and binding to biological macromolecules.
Structure-activity relationship (SAR) studies on related aryl acetamide derivatives have provided insights into the role of various substituents and their positions on the phenyl ring. For instance, in a series of aryl acetamide triazolopyridazines, it was observed that electron-withdrawing groups on the aryl "tail" are generally preferred over electron-donating groups for potent biological activity. nih.gov Specifically, a 4-chloro substitution, as seen in this compound, was found to be one of the most potent monosubstituted analogs in that series, showing a significant increase in potency compared to the unsubstituted compound. nih.gov This highlights the favorable contribution of the chlorine atom at the para position of the phenyl ring to the compound's biological efficacy. Conversely, substitutions at the 2-position of the phenyl ring were found to render the compounds inactive. nih.gov
Further SAR studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors have also demonstrated that substitutions with electron-withdrawing groups such as chloro, trifluoromethyl, and trifluoromethoxy at various positions on the phenyl ring are well-tolerated and can lead to improved potency. mdpi.com The 4-chloro analog, in particular, showed a notable improvement in potency. mdpi.com This recurring theme across different series of related compounds underscores the importance of the 4-chlorophenyl moiety for biological activity.
The following table summarizes the key structural features of this compound:
| Structural Feature | Description | Potential Impact on Biological Activity |
| Dihedral Angle | The acetamide group is twisted at an angle of 83.08(1)° relative to the benzene plane. nih.govresearchgate.net | Influences the three-dimensional shape and fit into target binding sites. |
| Hydrogen Bonding | The acetamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), forming N—H⋯O hydrogen bonds in the crystal structure. nih.govresearchgate.net | Crucial for molecular recognition and interaction with biological targets. |
| 4-Chloro Substituent | An electron-withdrawing chlorine atom is located at the para-position of the phenyl ring. | Generally enhances biological potency, as observed in related aryl acetamide series. nih.govmdpi.com |
| Acetamide Linker | Connects the chlorophenyl ring to the terminal amide group. | Provides a flexible linkage and contributes to hydrogen bonding capabilities. |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov A pharmacophore model represents the three-dimensional arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity. mdpi.com
For a compound like this compound, a pharmacophore model would typically include:
An aromatic ring feature corresponding to the chlorophenyl group.
A hydrophobic feature, likely centered on the chlorine atom.
A hydrogen bond donor feature from the N-H group of the acetamide.
A hydrogen bond acceptor feature from the C=O group of the acetamide.
While specific pharmacophore models for this compound are not extensively documented in the literature, models for related chloroacetamide derivatives have been developed. For instance, a pharmacophore model for a series of chloroacetamide derivatives with herbicidal activity identified key features for their biological function. researchgate.net Such models are instrumental in virtual screening campaigns to identify new compounds with similar activity from large chemical databases. dovepress.com
Lead optimization is the process of modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com For this compound, several lead optimization strategies could be employed, guided by SAR data and computational modeling.
Strategies for Lead Optimization:
Modification of the Phenyl Ring: Based on SAR studies of related compounds, introducing additional electron-withdrawing groups on the phenyl ring could enhance potency. nih.gov For example, creating 3,4-dichloro or 3,5-dichloro analogs might be a viable strategy.
Bioisosteric Replacement: The chlorine atom could be replaced with other bioisosteres, such as a trifluoromethyl group or a cyano group, to modulate electronic properties and lipophilicity while potentially maintaining or improving activity.
Alteration of the Acetamide Linker: The length and flexibility of the acetamide linker could be modified. For example, replacing the methylene (B1212753) group with other small alkyl chains could be explored to optimize the orientation of the functional groups.
Scaffold Hopping: This involves replacing the core structure (the 2-phenylacetamide scaffold) with a different chemical scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
The following table outlines potential lead optimization strategies for this compound:
| Strategy | Rationale | Example Modification |
| Phenyl Ring Substitution | Enhance potency by introducing additional electron-withdrawing groups. | Synthesis of 2-(3,4-dichlorophenyl)acetamide. |
| Bioisosteric Replacement | Modulate electronic properties and lipophilicity. | Replace the 4-chloro group with a 4-trifluoromethyl group. |
| Linker Modification | Optimize the spatial arrangement of functional groups. | Synthesize 3-(4-chlorophenyl)propanamide. |
| Scaffold Hopping | Discover novel chemical series with improved properties. | Replace the phenylacetamide core with a different heterocyclic scaffold that maintains the key pharmacophoric features. |
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Computational (in silico) methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. audreyli.com These predictions help in prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.gov Various software and web-based tools, such as SwissADME and admetSAR, are available for these predictions. frontiersin.org
The predicted ADME profile for this compound would likely focus on the following key parameters:
Absorption:
Lipophilicity (LogP): The LogP value is a measure of a compound's solubility in lipids versus water. A moderate LogP is generally desirable for good oral absorption.
Water Solubility (LogS): Adequate water solubility is necessary for a drug to dissolve in the gastrointestinal tract before absorption.
Human Intestinal Absorption (HIA): This parameter predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.
Distribution:
Plasma Protein Binding (PPB): This predicts the extent to which a drug binds to proteins in the blood plasma. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.
Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system.
Metabolism:
Cytochrome P450 (CYP) Inhibition/Substrate: Predictions would assess whether the compound is likely to inhibit or be metabolized by major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
Excretion:
Renal Clearance: Predictions may estimate the likelihood of the compound being cleared by the kidneys.
The following table provides a hypothetical, illustrative ADME profile for this compound based on general principles and data from related compounds. The values are for illustrative purposes and would need to be confirmed by specific in silico tools or experimental assays.
| ADME Parameter | Predicted Property | Implication for Drug Development |
| Lipophilicity (LogP) | Moderately lipophilic | Likely to have good membrane permeability and absorption. |
| Water Solubility (LogS) | Moderately soluble | Sufficient solubility for dissolution in the GI tract. |
| Human Intestinal Absorption (HIA) | High | Expected to be well-absorbed orally. |
| Plasma Protein Binding (PPB) | Moderate | A significant fraction of the drug is likely to be free in circulation. |
| BBB Permeability | Potentially CNS penetrant | May have effects on the central nervous system. |
| CYP450 Inhibition | Low to moderate risk | May have a manageable drug-drug interaction profile. |
Based on a thorough review of the available scientific literature, there is insufficient specific data for the compound This compound to fully address the detailed sections and subsections requested in the outline. The research predominantly focuses on various derivatives, rather than the parent compound itself.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" regarding its specific antimicrobial and anticancer activities. Information on the exact antibacterial spectrum, antifungal efficacy, mechanisms of action, and cytotoxicity against the specified cell lines for this particular compound is not available in the public domain based on the conducted searches.
Biological Activity and Mechanistic Research
Neurological and Central Nervous System (CNS) Research
Anticonvulsant Activity in Animal Models
Research into the anticonvulsant properties of 2-(4-Chlorophenyl)acetamide derivatives has utilized established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate their efficacy. These models are standard preclinical screens for identifying potential antiepileptic drugs. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to model absence seizures.
While direct studies on this compound are not extensively detailed in the available literature, research on structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives provides insights into the potential anticonvulsant profile of this chemical class. In these studies, initial anticonvulsant screening was performed using the MES and scPTZ models in mice and/or rats nih.gov. Some compounds were also evaluated in the 6-Hz model, which is considered a model for therapy-resistant partial seizures nih.gov.
For instance, in a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, anticonvulsant activity was observed primarily in the MES seizure model, indicating potential efficacy against generalized tonic-clonic seizures nih.gov. Notably, many of the tested 3-chloroanilide analogs of this series were found to be inactive, suggesting that the substitution pattern on the phenyl ring is a critical determinant of anticonvulsant activity nih.gov. One active compound from this series, N-(3-chlorophenyl)-2-morpholino-acetamide, demonstrated protection in the MES test at different time points post-administration nih.gov.
Another study on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, which share an acetamide (B32628) linkage, investigated their anticonvulsant potential in the PTZ-induced seizure model in mice neliti.com. However, the synthesized compounds in this particular study did not exhibit significant anticonvulsant activity, underscoring the high structural specificity required for this biological effect neliti.com.
While these findings relate to derivatives, they highlight the methodological approach used to assess the anticonvulsant potential of compounds structurally similar to this compound. Direct testing of this compound in MES, scPTZ, and other relevant animal models would be necessary to definitively characterize its anticonvulsant profile.
Anxiolytic and Skeletal Muscle Relaxant Properties
The potential anxiolytic and skeletal muscle relaxant properties of a compound are often evaluated in preclinical studies using specific behavioral and motor coordination tests in animal models. For anxiolytic activity, the elevated plus-maze (EPM) is a widely used and validated behavioral assay. This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
For assessing skeletal muscle relaxant effects, the rotarod test is a standard method. This test measures the ability of an animal to maintain its balance on a rotating rod. A deficit in performance, indicated by a decrease in the time spent on the rod, can suggest muscle relaxant effects, as well as general motor impairment or sedation.
Neurotransmitter Receptor Modulation (e.g., GABAA Receptor Interactions)
The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for many centrally acting drugs, including anxiolytics, sedatives, and anticonvulsants. These receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to neuronal inhibition nih.gov. The modulation of GABAA receptors by various compounds can enhance this inhibitory neurotransmission.
The interaction of compounds with the GABAA receptor can be investigated through various in vitro and in vivo techniques. Radioligand binding assays are commonly used to determine the affinity of a compound for specific sites on the receptor complex. Electrophysiological techniques, such as patch-clamp recordings from neurons or cells expressing recombinant GABAA receptors, allow for the functional characterization of a compound's effect on receptor activity, determining whether it acts as an agonist, antagonist, or allosteric modulator.
Although direct evidence of this compound modulating GABAA receptors is not available in the current literature, studies on related structures provide a basis for potential investigation. For instance, research on N-substituted 4-amino-3,3-dipropyl-2(3H)-furanones has identified these as positive allosteric modulators of the GABAA receptor core.ac.uk. Furthermore, the synthesis of various GABAA receptor agonists has been undertaken to explore subtype selectivity and their orientation in the GABA binding site ebi.ac.uk. Given that many CNS-active compounds exert their effects through interaction with neurotransmitter receptors, investigating the potential of this compound to bind to and modulate GABAA receptors would be a critical step in understanding its mechanism of action.
Enzyme Inhibition and Modulation Research
Cytochrome P450 (CYP) Enzyme Inhibition Profiles (e.g., CYP1A2, CYP2C19, CYP2D6)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered drug efficacy or toxicity. Therefore, determining the inhibitory potential of a new chemical entity against major CYP isoforms is a critical part of preclinical drug development. The most important CYP enzymes in human drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
In vitro assays using human liver microsomes or recombinant CYP enzymes are the standard methods to assess CYP inhibition. These assays measure the effect of a test compound on the metabolism of a specific probe substrate for each CYP isoform. The inhibitory potency is expressed as the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the metabolic activity of the enzyme.
There is no specific information available in the reviewed literature regarding the in vitro inhibition of CYP1A2, CYP2C19, and CYP2D6 by this compound. However, the general methodology for determining such profiles is well-established. For example, studies have investigated the dose-dependent inhibition of these enzymes by various selective serotonin reuptake inhibitors (SSRIs) nih.gov. These studies provide a template for how the CYP inhibition profile of this compound could be determined. Such an investigation would involve incubating varying concentrations of this compound with human liver microsomes and specific probe substrates for CYP1A2 (e.g., phenacetin), CYP2C19 (e.g., S-mephenytoin), and CYP2D6 (e.g., bufuralol), followed by quantification of the respective metabolites to determine the IC50 values. This information would be crucial for predicting potential drug-drug interactions.
Dihydrofolate Reductase (DHFR) Inhibition as Antimicrobial/Antitumor Mechanism
Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This product is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.comnih.govnih.gov Inhibition of this enzyme disrupts DNA synthesis and cell proliferation, leading to cell death. nih.govresearchgate.net Well-known DHFR inhibitors include the antibacterial agent trimethoprim and the anticancer drug methotrexate. mdpi.comnih.gov
However, a review of available scientific literature did not yield specific studies investigating This compound as an inhibitor of Dihydrofolate Reductase. While the broader class of antifolates and various heterocyclic compounds are extensively researched for DHFR inhibition, nih.govnih.govwikipedia.org dedicated research on the direct interaction between this compound and the DHFR enzyme is not apparent in the search results.
Other Biologically Relevant Enzyme Interactions (e.g., Osteoclast Activity)
The regulation of bone resorption by osteoclasts is a significant area of therapeutic research, particularly for diseases like osteoporosis. While various complex acetamide derivatives have been investigated for their effects on osteoclast differentiation and function, there is no specific information in the search results detailing studies on the interaction of 2-(4--Chlorophenyl)acetamide with osteoclasts or other biologically relevant enzymes in this context.
Anthelmintic Activity Research
Parasitic worm infections remain a significant global health issue, driving the search for new anthelmintic agents. Although various chemical classes are under investigation, the available scientific literature does not provide specific research into the anthelmintic properties of This compound .
Agrochemical Research Applications
Insecticidal Activity Research
While various complex molecules containing a 4-chlorophenyl group, such as the arylpyrrole insecticide chlorfenapyr, are known for their insecticidal properties, nih.gov there is a lack of specific research in the provided results on the insecticidal activity of This compound . The mechanism of chlorfenapyr involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts energy production in insects. nih.gov Similarly, other acetamide derivatives have been explored as potential insecticides, researchgate.netgoogle.com but direct studies on This compound for this application were not found.
General Mechanisms of Biological Interaction (Enzymes, Receptors, Ion Channels)
The biological activity of this compound and its derivatives is multifaceted, stemming from their interactions with various key biological macromolecules. Research into the mechanistic underpinnings of these interactions has revealed that the phenylacetamide scaffold serves as a versatile pharmacophore capable of engaging with enzymes, receptors, and ion channels. These interactions are highly dependent on the specific substitution patterns on both the phenyl ring and the acetamide moiety, which dictate the compound's affinity, selectivity, and mode of action.
Enzyme Interactions
Derivatives of the 2-phenylacetamide structure have been investigated as inhibitors of critical cellular enzymes, particularly kinases, which are pivotal in cell signaling pathways.
Phosphoinositide 3-Kinase (PI3K) Inhibition: The 2-chlorophenyl acetamide framework has been utilized as a foundational element in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) family, especially the PI3Kα isoform. researchgate.net The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. researchgate.netnih.gov In this context, 2-chlorophenyl acetamide derivatives serve as key intermediates in the construction of more complex heterocyclic systems, such as furo[2,3-d]pyrimidines, designed to fit into the ATP-binding pocket of the PI3K enzyme. researchgate.net While the parent compound is not the final active inhibitor, its structural features are integral to the design of these potent enzymatic inhibitors. The goal of such targeted inhibition is to disrupt the oncogenic signaling cascade, thereby hindering cancer progression. researchgate.net
p38 MAPK Signaling Pathway: Research on the broader class of phenylacetamides has identified 2-Phenylacetamide (lacking the 4-chloro substituent) as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. medchemexpress.com This pathway is involved in cellular responses to stress and inflammation. By inhibiting p38 MAPK, 2-Phenylacetamide demonstrates anti-inflammatory and antioxidant effects, highlighting a mechanism of action relevant to inflammatory conditions and cellular stress. medchemexpress.com
Receptor Interactions
The phenylacetamide scaffold has proven to be a valuable template for designing ligands that bind with high affinity and selectivity to specific receptor subtypes, including sigma (σ) receptors and cannabinoid receptors.
Sigma (σ) Receptor Ligands: A notable derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has been identified as a potent and selective ligand for the σ1 receptor. nih.gov In vitro binding assays revealed that this compound possesses a high affinity for the σ1 receptor, with an inhibition constant (Ki) of 42 nM. nih.gov Furthermore, it demonstrated a 36-fold selectivity for the σ1 subtype over the σ2 subtype. nih.gov Molecular docking studies provided insight into the binding mechanism, suggesting that the ionized morpholine ring of the compound forms a salt bridge with the Asp126 residue in the ligand-binding pocket of the σ1 receptor. Additional stabilizing interactions were observed with residues Tyr120, His154, and Trp164. nih.gov This interaction with the σ1 receptor, a unique intracellular chaperone protein, is linked to the compound's observed antinociceptive effects in models of inflammatory pain. nih.gov
Cannabinoid Receptor 2 (CB2) Inverse Agonists: In the field of cannabinoid receptor research, biamide derivatives based on the 2-phenylacetamide structure have been developed as inverse agonists for the Cannabinoid Receptor 2 (CB2). nih.gov One lead compound, N,N′-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide), and its optimized derivatives have shown high binding affinity for the CB2 receptor, with Ki values ranging from 22 to 85 nM. nih.gov These compounds also exhibited excellent selectivity, with a preference for the CB2 receptor over the CB1 receptor ranging from 235- to 909-fold. nih.gov As inverse agonists, they not only block the receptor but also reduce its constitutive activity, a mechanism that has been leveraged to develop inhibitors of osteoclast formation for potential use in treating osteoporosis. nih.gov
Ion Channel Interactions
The modulation of ion channel activity represents another mechanism through which phenylacetamide derivatives exert their biological effects. Research has pointed towards their potential as inhibitors of specific ion channels.
Transient Receptor Potential Melastatin 4 (TRPM4) Inhibition: A series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives have been designed and synthesized as novel inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel. nih.gov TRPM4 is a calcium-activated non-selective cation channel that has been identified as a potential therapeutic target in several human diseases, including prostate cancer. nih.govnih.gov The designed phenylacetamide derivatives were shown to have potent antiproliferative activity against prostate cancer cell lines. The mechanism for this anticancer effect involves the inhibition of the TRPM4 channel, which leads to the suppression of colony formation and induction of apoptosis in cancer cells. nih.gov This line of research underscores the utility of the N-phenylacetamide scaffold in the development of targeted ion channel modulators. nih.govresearchgate.net
Advanced Applications in Chemical and Medicinal Synthesis
Strategic Intermediate in Organic Synthesis
As a readily available intermediate, 2-(4-chlorophenyl)acetamide and its immediate precursors, such as (4-chlorophenyl)acetic acid, are pivotal in constructing molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The presence of the chlorophenyl group is a key feature in many bioactive molecules, and the acetamide (B32628) moiety provides a convenient handle for further chemical transformations.
Building Block for Agrochemical Development
In the field of agrochemicals, chloroacetamide herbicides are a well-established class of compounds. Although specific, large-scale agrochemicals synthesized directly from this compound are not prominently reported, the broader class of N-aryl acetamides and their derivatives are subjects of significant research. nih.gov For example, studies involving molecular docking have been used to investigate the herbicidal potential of various chloroacetamide derivatives by modeling their interaction with target proteins like Very Long Chain Fatty Acid elongases (VLCFAs). researchgate.netresearchgate.net This research aids in the design of new herbicidal agents.
Role in the Synthesis of Complex Heterocyclic Systems (e.g., Quinazolinones, Benzimidazoles, Thiazoles, Piperazines)
The utility of this compound and its parent acid as a building block is most evident in the synthesis of diverse heterocyclic systems.
Quinazolinones: The 4-chlorophenyl moiety is a common feature in bioactive quinazolinone derivatives. The synthesis often begins with the reaction of 2-aminobenzoic acid and 4-chlorobenzoyl chloride to form a 2-(4-chlorophenyl)benzoxazinone intermediate. nih.gov This intermediate is then reacted with hydrazine hydrate to yield 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one, a key scaffold which can be further functionalized at the amino group, often with chloroacetyl chloride, to build more complex acetamide-containing derivatives with potential antimicrobial and anticancer activities. nih.govresearchgate.net
Benzimidazoles: The synthesis of 2-(4-chlorophenyl)-1H-benzimidazole can be achieved through the condensation reaction of o-phenylenediamine with 4-chlorobenzaldehyde. researchgate.netnih.gov While this does not directly use this compound, the resulting structure is a core component in the design of new therapeutic agents. Further derivatization of such benzimidazole scaffolds can involve acetamide linkers to explore new bioactive compounds. derpharmachemica.com
Thiazoles: The 4-chlorophenyl group is frequently incorporated into thiazole-based structures with potential anticancer activity. For example, N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have been synthesized and evaluated for their cytotoxic effects. The synthesis typically involves creating the 4-(4-chlorophenyl)thiazol-2-amine core first, which is then elaborated by adding acetamide-containing side chains.
Piperazines: Piperazine-containing quinazolinone derivatives have been synthesized where the 2-(4-chlorophenyl)quinazolinone core is linked to a piperazine ring. nih.gov In these syntheses, a key intermediate like 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide is reacted with piperazine to form the linkage. nih.govresearchgate.net The resulting compound can be further modified to produce a library of derivatives for biological screening. nih.gov
Application in Dye Synthesis
The chloroacetamide group is recognized as a reactive functional group in the synthesis of reactive dyes. This group can form covalent bonds with the functional groups present in textile fibers like cotton. However, the specific use of this compound as a key starting material in the synthesis of commercial dyes is not widely documented. Research in this area tends to focus on the utility of the chloroacetamide functional group more broadly rather than on this specific compound.
Rational Design and Synthesis of Novel Derivatives
The core structure of this compound provides a valuable template for the rational design of new bioactive molecules. By systematically modifying its structure and combining it with other pharmacologically important moieties, researchers can develop novel compounds with targeted biological activities.
Structure-Based Design of Bioactive Analogues
Structure-based design, often aided by computational tools like molecular docking, is a powerful strategy for developing new therapeutic agents. mdpi.com This approach has been applied to derivatives incorporating the this compound scaffold to explore their potential as antimicrobial and anticancer agents. nih.govresearchgate.net
In one study, a series of quinazolinone derivatives containing the 2-(4-chlorophenyl) core were synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Molecular docking was used to predict how these compounds might bind to target proteins, providing insight into their mechanism of action and guiding the design of more potent analogues. nih.gov The study demonstrated that specific substitutions on the terminal phenyl ring of the acetamide side chain significantly influenced the biological activity. nih.gov For instance, certain halogen and methyl-substituted derivatives showed promising antimicrobial activity.
| Compound ID | Substituent (R) on terminal aniline | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. C. albicans | Anticancer Activity (IC50, µM) vs. HCT116 |
|---|---|---|---|---|
| 1 | -H | >100 | >100 | 18.4 |
| 3 | 3-Cl | 12.5 | 25 | 16.5 |
| 5 | 3,5-di-CH3 | >100 | >100 | 10.2 |
| 8 | 4-F | 25 | 50 | 17.8 |
| 11 | 4-OCH3 | 12.5 | 25 | 14.6 |
| 12 | 4-OCF3 | 12.5 | 25 | 13.5 |
Similarly, another research effort focused on synthesizing a series of N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide derivatives and evaluating their potential as anticancer agents. The design strategy involved hybridizing the 4-(4-chlorophenyl)thiazole moiety with various substituted phenylacetamides. The resulting compounds were tested against several cancer cell lines, and structure-activity relationships were established. For example, the position and nature of substituents on the terminal phenyl ring were found to be critical for cytotoxic activity.
| Compound ID | Substituent on terminal phenylacetamide | Cytotoxicity (IC50, µM) vs. Hela Cells | Cytotoxicity (IC50, µM) vs. A549 Cells |
|---|---|---|---|
| 8a | 2-Cl | 1.3 | 29.4 |
| 8b | 3-Cl | 11.2 | >50 |
| 8c | 4-Cl | 4.1 | >50 |
| 8d | 2-F | 2.1 | 41.5 |
| 8h | 4-CH3 | 15.4 | >50 |
| Doxorubicin (Standard) | N/A | 0.98 | 1.1 |
Exploration of Substituent Effects on Bioactivity Profiles
The biological activity of this compound and its derivatives is profoundly influenced by the nature and position of various substituents on its core structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a lead compound affect its pharmacological or biological activity. By systematically altering the substituents, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties. The following sections detail the effects of different substituents on the diverse bioactivity profiles of this compound analogs, including their anticonvulsant, antimicrobial, and anticancer properties.
Anticonvulsant Activity
Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has revealed that the type of substituent on the anilide moiety is critical for anticonvulsant activity. nih.gov A study comparing 3-chloroanilide and 3-(trifluoromethyl)anilide derivatives found that the latter group exhibited considerably higher anticonvulsant protection in the maximal electroshock (MES) seizure test. nih.gov While most 3-chloroanilide analogs were inactive, several 3-(trifluoromethyl)anilide derivatives showed protection at doses of 100 mg/kg and/or 300 mg/kg. nih.gov This suggests that the electron-withdrawing nature and steric properties of the trifluoromethyl group at the 3-position of the anilide ring are favorable for this specific biological activity.
Another study on N-benzyl-2-acetamidopropionamide derivatives highlighted the importance of a small, substituted heteroatom moiety at the C(3) site for maximal anticonvulsant activity. acs.org Highly potent activities were observed for derivatives with methoxy and ethoxy groups at this position. acs.org Stereochemistry also plays a pivotal role; the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide was found to be significantly more potent than its (S)-enantiomer, with an ED₅₀ value of 4.5 mg/kg compared to over 100 mg/kg for the (S)-isomer. acs.org This underscores the specific spatial arrangement required for effective interaction with the biological target.
| Compound Series | Substituent Modification | Key Finding | Reference |
|---|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Substitution at the 3-position of the anilide moiety | 3-(Trifluoromethyl)anilides showed considerably higher protection in the MES test compared to 3-chloroanilide analogs. | nih.gov |
| N-benzyl-2-acetamidopropionamide derivatives | Heteroatom substituents at the C(3) site | Oxygen-substituted derivatives (methoxy and ethoxy) showed highly potent activity. | acs.org |
| N-benzyl-2-acetamido-3-methoxypropionamide | Stereoisomers ((R) vs (S)) | The (R)-stereoisomer (ED₅₀ = 4.5 mg/kg) was substantially more potent than the (S)-stereoisomer (ED₅₀ > 100 mg/kg). | acs.org |
Antimicrobial and Antibacterial Activity
The presence and nature of halogen substituents significantly impact the antimicrobial properties of acetamide derivatives. In a study investigating the activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae, the chloro atom was found to be directly related to the potency of the antibacterial activity. nih.gov The addition of the chlorine atom to the alpha carbon was essential for the molecule's biological activity, making it twice as potent as its non-chlorinated precursor. nih.gov This highlights the crucial role of the chloro group in enhancing the antimicrobial efficacy of the acetamide scaffold.
Further studies on a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives demonstrated moderate to high antibacterial activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The derivative 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide, in particular, showed the highest antibacterial effect against S. aureus. irejournals.com Research on N-{2-(4-chlorophenyl) acetyl} amino alcohols derived from α-amino acids also showed moderate antimicrobial activity against bacteria and fungi, suggesting these derivatives could be better antifungal than antibacterial agents. researchgate.net
| Compound | Key Substituent | Bioactivity Profile | Reference |
|---|---|---|---|
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloro group at the alpha carbon | Enhanced antibacterial activity against Klebsiella pneumoniae; twice as potent as its non-chlorinated precursor. | nih.gov |
| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Piperidin-1-yl group | Highest antibacterial effect against S. aureus among the tested 2-amino-N-(p-Chlorophenyl) acetamide derivatives. | irejournals.com |
| N-{2-(4-chlorophenyl) acetyl} amino alcohols | Amino alcohol moieties derived from α-amino acids | Showed moderate activity against various bacteria and fungi; noted as potentially better antifungal agents. | researchgate.net |
Anticancer Activity
Substituent effects have also been explored in the context of anticancer activity. In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the nature of the substituent on the N-phenyl ring was shown to modulate cytotoxic effects. nih.gov Compounds bearing a nitro moiety demonstrated higher cytotoxicity against cancer cell lines compared to those with a methoxy moiety. nih.gov Specifically, the derivative with a p-nitro substituent was the most active compound against the MCF-7 (breast cancer) cell line. nih.gov This indicates that strong electron-withdrawing groups on the N-phenyl ring can enhance the anticancer potential of this class of compounds.
In another study focusing on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, various substituents on the phenyl ring were evaluated to determine structure-activity relationships. The study found that Hela (cervical cancer) and U87 (glioblastoma) cells were more sensitive to the compounds than A549 (lung carcinoma) cells. The most active derivative against Hela cells was compound 8a, which featured an ortho-chlorine moiety on the phenyl ring.
| Compound Series | Substituent Modification | Key Finding on Cytotoxicity | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Nitro vs. Methoxy group on the N-phenyl ring | Compounds with a nitro group showed higher cytotoxic effect. The p-nitro substituted compound was most active against MCF-7 cells. | nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives | Substitution on the phenyl ring | An ortho-chlorine substituent resulted in the most active derivative against Hela cells (IC₅₀ = 1.3 µM). |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of research on 2-(4-Chlorophenyl)acetamide primarily focuses on its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The parent compound itself, characterized by an acetamide (B32628) group attached to a 4-chlorophenyl moiety, has been synthesized and its crystal structure elucidated. nih.govresearchgate.net In its crystalline form, molecules are linked by N—H⋯O hydrogen bonds, forming layers. nih.govresearchgate.net
However, the main thrust of scientific investigation has been on the synthesis and biological evaluation of its derivatives. The acetamide framework is a common feature in many biologically active compounds, and researchers have extensively modified the this compound structure to explore a wide spectrum of pharmacological activities. researchgate.net These derivatives have shown promise in several key areas:
Anticancer Activity : A significant portion of research has been dedicated to developing derivatives of this compound as potential anticancer agents. ijcce.ac.irsid.ir For instance, novel N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.irsid.ir Some of these compounds demonstrated potent cytotoxic activity. ijcce.ac.ir
Antimicrobial Activity : The scaffold has been utilized to create compounds with antibacterial and antifungal properties. ijpsr.infoirejournals.com For example, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com
Anti-inflammatory and Analgesic Properties : Research has indicated that certain acetamide derivatives possess anti-inflammatory and analgesic characteristics. researchgate.net This aligns with the properties of well-known drugs like paracetamol, which also contains an acetamide structure. researchgate.net
Other Biological Activities : Beyond these primary areas, derivatives have been investigated for a range of other potential therapeutic uses, including anticonvulsant, anti-tuberculosis, and anti-urease activities. researchgate.net
The synthesis of these derivatives often involves reactions such as chloroacetylation or the introduction of various heterocyclic rings, like thiazole, to the core structure. sid.irijpsr.infoiucr.org
| Biological Activity | Example Derivative Class | Target/Model | Key Finding |
|---|---|---|---|
| Anticancer | N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamides | Hela, A549, U87 cancer cell lines | Some derivatives showed potent cytotoxic activity. ijcce.ac.ir |
| Antibacterial | 2-amino-N-(p-Chlorophenyl) acetamides | A. baumannii, P. aeruginosa, S. aureus | Derivatives exhibited moderate to high antibacterial activity. irejournals.com |
| Antifungal | N-substituted chloroacetamides | Candida sp. | Synthesized compounds showed excellent antifungal activity. ijpsr.info |
| Anti-inflammatory | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide | In silico and wet lab studies | Identified as a potential area of activity for derivatives. researchgate.net |
Identification of Promising Research Gaps and Challenges
Despite the extensive synthesis of derivatives, several research gaps and challenges remain in the study of this compound and its analogues.
Limited Research on the Parent Compound : While serving as an excellent scaffold, the intrinsic biological activity and specific mechanisms of action of this compound itself are not well-documented. Most studies quickly move to derivatization, leaving the pharmacological profile of the core molecule underexplored.
Structure-Activity Relationship (SAR) Studies : Although many derivatives have been created, comprehensive SAR studies are often lacking. A more systematic approach to understanding how specific structural modifications influence biological activity could lead to more rational drug design and the development of more potent and selective compounds.
Mechanism of Action : For many of the reported biological activities, particularly anticancer and antimicrobial effects, the precise molecular mechanisms are not fully elucidated. sid.ir Future research should focus on identifying the specific cellular targets and pathways through which these compounds exert their effects.
Overcoming Drug Resistance : A major challenge in the development of new anticancer and antimicrobial agents is the emergence of drug resistance. ijcce.ac.irsid.ir It is crucial to investigate whether derivatives of this compound can overcome existing resistance mechanisms or to design novel compounds with this capability.
Synthesis Optimization : While various synthetic routes have been established, challenges may exist in achieving high yields, scalability, and environmentally friendly ("green") synthesis protocols for promising lead compounds. researchgate.net
Perspectives on Future Development and Applications
The future of research on this compound appears promising, with several avenues for further exploration and development. The versatility of its structure provides a solid foundation for the discovery of new therapeutic agents.
Novel Drug Discovery : The primary future application will likely continue to be in medicinal chemistry as a starting point for the discovery of new drugs. The focus on anticancer and antimicrobial agents is expected to persist, driven by the urgent global need for new treatments in these areas. ijcce.ac.irirejournals.com
Exploration of New Therapeutic Areas : The broad-spectrum biological activity suggested by initial studies warrants investigation into other therapeutic areas. For example, the potential for developing neuroprotective agents, antiviral compounds, or inhibitors of specific enzymes could be explored.
Computational and In Silico Studies : The use of computational tools, such as molecular docking and molecular dynamics simulations, can play a more significant role in the future. researchgate.net These methods can help in predicting the binding affinity of novel derivatives to biological targets, thereby guiding synthetic efforts and accelerating the drug discovery process.
Hybrid Molecules : A promising strategy is the design of hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach could lead to compounds with dual mechanisms of action or improved pharmacological profiles.
Agrochemicals : Beyond pharmaceuticals, the structural motifs present in these compounds could be explored for applications in agriculture, for instance, as novel herbicides or insecticides, building on the known bioactivity of related acetamide structures. ijpsr.inforesearchgate.net
Q & A
Q. Basic Research Focus
- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate hazardous waste (e.g., chlorinated byproducts) and use licensed disposal services to prevent environmental contamination .
- Toxicity Mitigation : Avoid inhalation/ingestion; monitor for irritant effects (H303+H313+H333 hazard codes) .
How can researchers resolve contradictions in crystallographic data for this compound?
Q. Advanced Research Focus
- Validation Tools : Use structure validation software (e.g., PLATON) to check for missed symmetry or incorrect space group assignments. For example, Flack parameter analysis (-0.12(8)) confirmed absolute structure in one study .
- Data Reproducibility : Cross-validate using multiple datasets. Inconsistencies in hydrogen bonding (e.g., N–H⋯O vs. C–H⋯O interactions) may arise from crystallization conditions (e.g., solvent polarity) .
- Statistical Metrics : Ensure data-to-parameter ratios > 10 (e.g., 16.7 in ) to avoid overfitting during refinement.
What computational methods predict the physicochemical properties of this compound?
Q. Advanced Research Focus
- LogP Calculations : JChem predicts LogP = 3.75, indicating moderate lipophilicity. CLogP (3.66) aligns with experimental partitioning behavior .
- Polar Surface Area (PSA) : A PSA of 44.89 Ų suggests moderate solubility in polar solvents, critical for pharmacokinetic studies .
- Molecular Dynamics : Simulate hydrogen-bonded networks (e.g., layers vs. chains) using tools like GROMACS to correlate with experimental packing motifs .
How do intermolecular interactions influence crystal packing?
Q. Intermediate Research Focus
- Hydrogen Bonding : N–H⋯O bonds form infinite chains (e.g., along the c-axis in ), while C–H⋯O interactions stabilize intramolecular six-membered rings .
- Packing Analysis : Layers parallel to the ab plane arise from N–H⋯O linkages, with dihedral angles (~83°) reducing steric strain .
- Thermal Motion : Atomic displacement parameters (ADPs) should be < 0.05 Ų for non-H atoms to confirm rigid packing .
What strategies optimize the synthesis of bioactive derivatives?
Q. Advanced Research Focus
- Bisamide Derivatives : React this compound with aldehydes (e.g., benzaldehyde) under acid catalysis to yield N,N′-arylmethylene-bisacetamides. Yields range from 52–70%, validated via LC-MS (m/z 427–445) .
- Biological Screening : Test derivatives for inverse agonism (e.g., CB2 receptor) using radioligand binding assays. Structural modifications (e.g., fluorophenyl groups) enhance target affinity .
- Crystallographic Guidance : Use torsion angle libraries (e.g., SHELX) to predict conformational stability during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
